(S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate
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Overview
Description
(S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro(phenoxy)phosphoryl group and an amino propanoate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting with the preparation of the chloro(phenoxy)phosphoryl intermediate. This intermediate is then reacted with an amino propanoate derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve the desired product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(phenoxy)phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Isopropyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate: Shares a similar structure but with an isopropyl group instead of an ethylbutyl group.
(S)-Methyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate: Contains a methyl group, making it less bulky compared to the ethylbutyl derivative.
Uniqueness
(S)-2-Ethylbutyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylbutyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H23ClNO4P |
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Molecular Weight |
347.77 g/mol |
IUPAC Name |
2-ethylbutyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |
InChI |
InChI=1S/C15H23ClNO4P/c1-4-13(5-2)11-20-15(18)12(3)17-22(16,19)21-14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3,(H,17,19)/t12-,22+/m0/s1 |
InChI Key |
AFQRGLCAHXLJJE-AMXDTQDGSA-N |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC1=CC=CC=C1)Cl |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl |
Origin of Product |
United States |
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